molecular formula C18H27N3 B11843599 N-Decylquinazolin-4-amine CAS No. 22754-12-7

N-Decylquinazolin-4-amine

Cat. No.: B11843599
CAS No.: 22754-12-7
M. Wt: 285.4 g/mol
InChI Key: VZOBKPIQCJYTLQ-UHFFFAOYSA-N
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Description

N-Decylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Decylquinazolin-4-amine typically involves the reaction of quinazolin-4-amine with decyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Decylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and bases (e.g., K2CO3) are employed.

Major Products:

    Oxidation: Quinazolin-4-one derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline compounds.

Scientific Research Applications

N-Decylquinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific molecular pathways involved in cancer cell proliferation.

    Industry: this compound is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Decylquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death).

Comparison with Similar Compounds

    N-Phenylquinazolin-4-amine: Known for its role as an epidermal growth factor receptor (EGFR) inhibitor.

    N-Aryl-2-trifluoromethyl-quinazoline-4-amine: Studied for its anticancer properties and potential as a Werner helicase inhibitor.

Uniqueness: N-Decylquinazolin-4-amine is unique due to its decyl group, which imparts distinct physicochemical properties and enhances its lipophilicity. This modification can influence its biological activity and pharmacokinetic profile, making it a valuable compound for drug development and other applications.

Properties

CAS No.

22754-12-7

Molecular Formula

C18H27N3

Molecular Weight

285.4 g/mol

IUPAC Name

N-decylquinazolin-4-amine

InChI

InChI=1S/C18H27N3/c1-2-3-4-5-6-7-8-11-14-19-18-16-12-9-10-13-17(16)20-15-21-18/h9-10,12-13,15H,2-8,11,14H2,1H3,(H,19,20,21)

InChI Key

VZOBKPIQCJYTLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=NC=NC2=CC=CC=C21

Origin of Product

United States

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